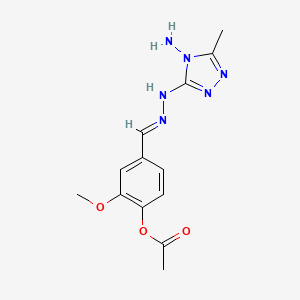![molecular formula C15H11ClN4O4 B11545240 5-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11545240.png)
5-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule that features a pyrazole ring substituted with a chlorophenyl group, a hydroxyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation reaction of appropriate aldehydes with hydrazides in a methanol solution . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. The compound can be characterized by various analytical techniques such as elemental analysis, IR spectrum, and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-{[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromonicotinic Acid [1-(4-Chlorophenyl)methylidene]hydrazide Monohydrate Methanol Solvate
- 1-[(2-chlorophenyl)methyl]-5-[(5-methyl-2-furanyl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
5-{[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11ClN4O4 |
|---|---|
Molecular Weight |
346.72 g/mol |
IUPAC Name |
5-[[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H11ClN4O4/c1-7-10(6-11-12(21)17-15(24)18-13(11)22)14(23)20(19-7)9-4-2-8(16)3-5-9/h2-6H,1H3,(H3,17,18,21,22,24) |
InChI Key |
XPOXYPXWSMWBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(NC(=O)NC2=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Dimethyl-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11545166.png)
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11545168.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11545172.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545179.png)
![4-(azepan-1-yl)-6-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11545180.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11545188.png)
![2-[2-(4-Bromophenyl)ethynyl]thiophene](/img/structure/B11545190.png)

![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11545199.png)
![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11545205.png)
![(2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine](/img/structure/B11545207.png)
![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11545221.png)
![2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11545237.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11545248.png)
